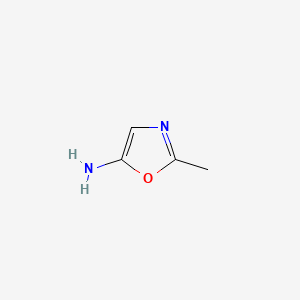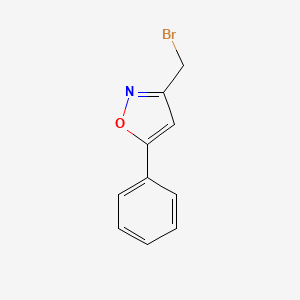![molecular formula C14H12O4 B599505 (1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione CAS No. 17423-63-1](/img/structure/B599505.png)
(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-3,3’-Dimethoxy[1,1’-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4’-dione is an organic compound with a complex structure characterized by two cyclohexa-2,5-dien-1-ylidene rings connected by a central dione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3,3’-Dimethoxy[1,1’-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4’-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,3’-dimethoxybenzil with suitable reagents to form the desired dione structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-3,3’-Dimethoxy[1,1’-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
(1Z)-3,3’-Dimethoxy[1,1’-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4’-dione has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1Z)-3,3’-Dimethoxy[1,1’-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1Z)-3,3’-Dimethoxybenzil: A structurally related compound with similar chemical properties.
Quinone Derivatives: Compounds with similar dione structures and oxidation-reduction properties.
Hydroquinone Derivatives: Reduced forms of quinones with similar reactivity.
Properties
IUPAC Name |
(4Z)-2-methoxy-4-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,1-2H3/b10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAKOFDNBUKQEB-KTKRTIGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CC(=O)C(=C2)OC)C=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C/C(=C\2/C=CC(=O)C(=C2)OC)/C=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704804 |
Source


|
| Record name | (1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17423-63-1 |
Source


|
| Record name | (1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
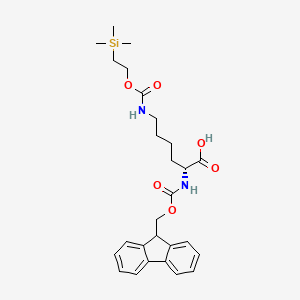
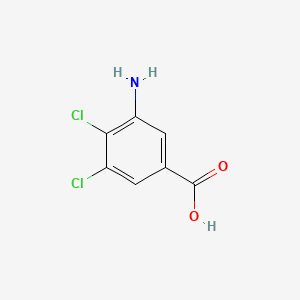
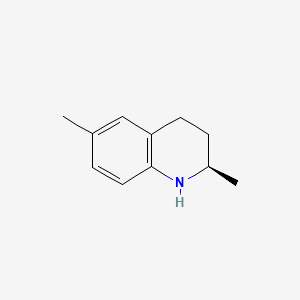
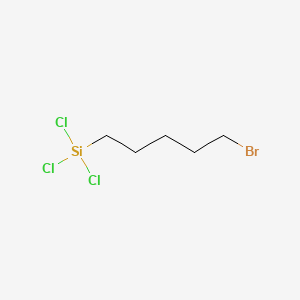



![Acetamide,N-[4-(fluoromethoxy)phenyl]-](/img/structure/B599437.png)
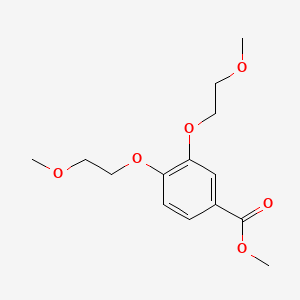

![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)
